2-(3-chlorophenylamino)-5-(3-(furan-2-yl)allylidene)thiazol-4(5H)-one
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Overview
Description
2-(3-chlorophenylamino)-5-(3-(furan-2-yl)allylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenylamino)-5-(3-(furan-2-yl)allylidene)thiazol-4(5H)-one typically involves the condensation of 3-chloroaniline with a thiazole derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenylamino)-5-(3-(furan-2-yl)allylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenylamino)-5-(3-(furan-2-yl)allylidene)thiazol-4(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenylamino)-5-(3-(furan-2-yl)allylidene)thiazol-4(5H)-one: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and furan-2-yl groups may enhance its reactivity and potential biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C16H11ClN2O2S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)imino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-4-1-5-12(10-11)18-16-19-15(20)14(22-16)8-2-6-13-7-3-9-21-13/h1-10H,(H,18,19,20)/b6-2+,14-8- |
InChI Key |
OEYCJZPQLSTHJG-NTOUICHMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N=C2NC(=O)/C(=C/C=C/C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2 |
Origin of Product |
United States |
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